3-(Azidomethyl)pyridine
Overview
Description
Scientific Research Applications
Affinity for Nicotinic Acetylcholine Receptors
- Synthesis and Binding Affinity : A study by Koren et al. (1998) explored pyridine-modified analogues of A-85380, which showed high affinity for nicotinic acetylcholine receptors (nAChRs). These compounds, with halogen substituents at different positions on the pyridine ring, exhibited subnanomolar affinity for nAChRs, making them of interest as pharmacological probes and potential medications (Koren et al., 1998).
Novel Heterocyclic Systems
- Synthesis of Tricyclic 3-(Tetrazol-5-yl)pyridine System : Bliznets et al. (2004) reported the synthesis of a novel heterocyclic system containing a 3-(tetrazol-5-yl)pyridine unit. This was achieved by converting 2-methyl-3-cyanopyridines into corresponding 2-azidomethyl derivatives, which then underwent intramolecular cycloaddition reactions (Bliznets et al., 2004).
Environmental Applications
- Degradation of Pyridine in Drinking Water : Research by Li et al. (2017) involved using a dielectric barrier discharge (DBD) system to remove pyridine from drinking water. The study provided insights into the degradation mechanism of pyridine and its potential application in treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Spectroscopic Probes
- Two-dimensional Infrared Study : Nydegger et al. (2010) investigated 3-azidopyridine to evaluate its potential as a spectroscopic probe of the protonation state of the pyridine ring. They concluded that while 3-azidopyridine is not suitable as a spectroscopic probe, the concept of using an organic azide as a remote probe holds promise (Nydegger et al., 2010).
Coordination Polymers and Catalysis
- Synthesis and Catalytic Applications of Cobalt Complexes : Mishra et al. (2009) demonstrated the use of a Co(3+) complex of pyridine-amide ligand as a building block for assembling heterobimetallic complexes. These complexes showed potential for catalytic applications (Mishra et al., 2009).
- Magnetic Ordering in Coordination Polymers : He et al. (2006) synthesized a series of transition-metal-azido coordination polymers with pyridine carboxylate N-oxide. These complexes displayed long-range magnetic ordering with low dimensional character, relevant in materials science (He et al., 2006).
Microwave-assisted Synthesis
- Synthesis of Sterically Hindered 3-(5-tetrazolyl)pyridines : Lukyanov et al. (2006) employed microwave technology for the synthesis of sterically hindered 3-(5-tetrazolyl)pyridines, representing a significant advancement in synthetic chemistry (Lukyanov et al., 2006).
Properties
IUPAC Name |
3-(azidomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHVFMDULQHSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672500 | |
Record name | 3-(Azidomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864528-33-6 | |
Record name | 3-(Azidomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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